molecular formula C5H10N2O3 B1580708 (S)-2-AMINO-4-(METHYLAMINO)-4-OXOBUTANOIC ACID CAS No. 7175-34-0

(S)-2-AMINO-4-(METHYLAMINO)-4-OXOBUTANOIC ACID

Cat. No.: B1580708
CAS No.: 7175-34-0
M. Wt: 146.14 g/mol
InChI Key: CFRMVEKWKKDNAH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

N-Methyl-L-Asparagine, also known as (S)-2-Amino-N-methyl-succinamic acid, (S)-2-AMINO-4-(METHYLAMINO)-4-OXOBUTANOIC ACID, or beta-Aspartyl methylamide, primarily targets the enzyme asparagine synthase (ASNS) and asparaginase (ASNase) in the body . ASNS catalyzes the synthesis of asparagine from aspartate, while ASNase hydrolyzes asparagine to aspartate . These enzymes play a crucial role in asparagine metabolism, which is essential for the survival and proliferation of certain cells, particularly leukemic cells .

Mode of Action

The compound interacts with its targets by participating in the enzymatic reactions catalyzed by ASNS and ASNase. As part of these reactions, N-Methyl-L-Asparagine can be converted into other compounds. For instance, ASNase catalyzes the degradation of asparagine into ammonia and aspartate . This ability to inhibit protein biosynthesis in lymphoblasts is the reason behind its anti-cancerous activity .

Biochemical Pathways

N-Methyl-L-Asparagine is involved in the asparagine metabolic pathway. In this pathway, asparagine synthase (ASNS) catalyzes the synthesis of asparagine from aspartate, and asparaginase (ASNase) hydrolyzes asparagine to aspartate . The asparagine amide group is liberated by the reaction catalyzed by asparaginase (ASPG) and also the amino group of asparagine is released by asparagine aminotransferase (AsnAT) for use in the biosynthesis of amino acids .

Pharmacokinetics

It’s known that the enzyme l-asparaginase, which interacts with n-methyl-l-asparagine, has been used in the treatment of acute lymphoblastic leukemia (all) and non-hodgkin lymphoma (nhl) . More research is needed to fully understand the pharmacokinetics of N-Methyl-L-Asparagine.

Result of Action

The primary result of N-Methyl-L-Asparagine’s action is the inhibition of protein biosynthesis in lymphoblasts, which is why it’s used to treat acute lymphoblastic leukemia (ALL) . By participating in the reactions catalyzed by ASNS and ASNase, N-Methyl-L-Asparagine can influence the levels of asparagine and aspartate in the body, potentially affecting various cellular processes.

Action Environment

The action, efficacy, and stability of N-Methyl-L-Asparagine can be influenced by various environmental factors. For instance, the activity of the enzymes it interacts with can be affected by factors such as pH, temperature, and the presence of other compounds . More research is needed to fully understand how these and other environmental factors influence the action of N-Methyl-L-Asparagine.

Biochemical Analysis

Biochemical Properties

N-Methyl-L-Asparagine plays a role in nitrogen metabolism in plants . Asparagine synthetase (ASN) is one of the key enzymes of nitrogen metabolism in plants. The product of ASN is asparagine, which is one of the key compounds involved in nitrogen transport and storage in plants .

Cellular Effects

It is known that asparagine, the product of ASN, plays a key role in nitrogen metabolism of higher plants .

Molecular Mechanism

The molecular mechanism of N-Methyl-L-Asparagine involves the synthesis of asparagine from aspartate. Asparagine synthesis occurs by the amination of aspartate which is catalyzed by ASN in an ATP-dependent amidotransferase reaction .

Metabolic Pathways

N-Methyl-L-Asparagine is involved in the metabolic pathway of asparagine synthesis. This pathway involves the conversion of aspartate into asparagine, catalyzed by ASN .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-aspartyl methylamide typically involves the amidation of beta-aspartic acid. One common method is the reaction of beta-aspartic acid with methylamine under controlled conditions. This reaction can be facilitated by using coupling agents such as carbodiimides to activate the carboxyl group of beta-aspartic acid, allowing it to react with methylamine to form the desired amide bond .

Industrial Production Methods: Industrial production of beta-aspartyl methylamide may involve more scalable and efficient methods, such as the use of electrosynthesis. Electrosynthesis offers a greener alternative by reducing the need for hazardous reagents and minimizing waste. This method involves the electrochemical activation of beta-aspartic acid, followed by its reaction with methylamine to produce beta-aspartyl methylamide .

Chemical Reactions Analysis

Types of Reactions: Beta-aspartyl methylamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted amides .

Scientific Research Applications

Beta-aspartyl methylamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Beta-aspartyl methylamide is unique due to its specific structural configuration, which allows it to participate in distinct chemical reactions and exhibit unique biological activities. Its ability to induce isomerization of aspartic acid residues sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-amino-4-(methylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRMVEKWKKDNAH-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315024
Record name N-Methyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7175-34-0
Record name N-Methyl-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7175-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Aspartyl methylamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-L-asparagine
Source EPA DSSTox
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Record name 7175-34-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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